5,6,7,8-Tetrahydropteridine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

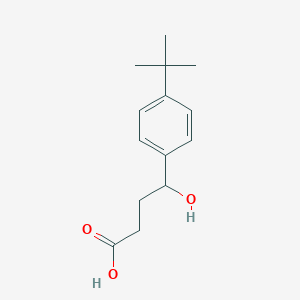

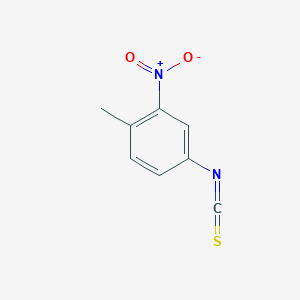

5,6,7,8-Tetrahydropteridine hydrochloride is a synthetic reduced pterin cofactor . It is used for nitric oxide synthetase, and for phenylalanine, tyrosine, and tryptophan hydroxylases . It is less active than the natural cofactor, tetrahydrobiopterin (BH4) .

Molecular Structure Analysis

The molecular weight of 5,6,7,8-Tetrahydropteridine hydrochloride is 172.62 . The IUPAC name is 5,6,7,8-tetrahydropteridine hydrochloride . The InChI code is 1S/C6H8N4.ClH/c1-2-9-6-5 (8-1)3-7-4-10-6;/h3-4,8H,1-2H2, (H,7,9,10);1H .Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydropteridine hydrochloride is a powder . It has a melting point of 223-224 .Scientific Research Applications

Biochemistry: Cofactor in Enzymatic Reactions

5,6,7,8-Tetrahydropteridine hydrochloride: serves as a synthetic cofactor in various enzymatic reactions . It is structurally similar to the natural cofactor tetrahydrobiopterin (BH4) and is involved in the hydroxylation of phenylalanine, tyrosine, and tryptophan, which are precursors to neurotransmitters .

Medical Research: Neurotransmitter Synthesis

In medical research, this compound is used to study the synthesis of neurotransmitters. It acts as a cofactor for hydroxylase enzymes, which are crucial in the biosynthesis of dopamine, serotonin, and norepinephrine .

Pharmacology: Nitric Oxide Synthase Activity

5,6,7,8-Tetrahydropteridine hydrochloride: is utilized in pharmacological studies to investigate the role of nitric oxide synthase. This enzyme is responsible for the production of nitric oxide, a vital signaling molecule in the cardiovascular system .

Chemical Synthesis: Pterin Derivatives

The compound is used in the chemical synthesis of pterin derivatives. These derivatives are important for their potential therapeutic applications and for understanding the mechanism of action of related biological molecules.

Industrial Applications: Enzyme Cofactor

Industrially, it is used as a cofactor for enzymes in the production of fine chemicals. Its role in the synthetic pathways of various biochemicals makes it valuable for industrial biotechnology applications .

Environmental Studies: Metabolic Pathway Analysis

Environmental studies utilize 5,6,7,8-Tetrahydropteridine hydrochloride to analyze metabolic pathways in microorganisms. It helps in understanding the environmental impact of microbial processes and their potential biotechnological applications .

Reference Standard in Pharmaceutical Testing

It is also employed as a reference standard in pharmaceutical testing to ensure the quality and consistency of pharmaceutical products .

Research Tool in Metabolic Engineering

Finally, this compound is a research tool in metabolic engineering, aiding in the design of modified pathways for improved synthesis of desired products in organisms .

Mechanism of Action

Target of Action

5,6,7,8-Tetrahydropteridine hydrochloride is a synthetic reduced pterin cofactor . It primarily targets enzymes such as nitric oxide synthetase, and phenylalanine, tyrosine, and tryptophan hydroxylases . These enzymes play crucial roles in various biochemical reactions, including the synthesis of nitric oxide and the metabolism of amino acids .

Mode of Action

The compound interacts with its target enzymes by serving as a cofactor . A cofactor is a non-protein chemical compound that is required for an enzyme’s activity. The interaction between the compound and its target enzymes facilitates the catalytic activity of these enzymes, leading to changes in the biochemical reactions they mediate .

Biochemical Pathways

The affected pathways primarily involve the synthesis of nitric oxide and the metabolism of the amino acids phenylalanine, tyrosine, and tryptophan . Nitric oxide plays a key role in various physiological processes, including vasodilation and neurotransmission . The metabolism of phenylalanine, tyrosine, and tryptophan is crucial for protein synthesis and the production of various bioactive molecules .

Result of Action

The action of 5,6,7,8-Tetrahydropteridine hydrochloride results in the facilitation of various biochemical reactions mediated by its target enzymes . This can lead to changes in the levels of nitric oxide and various metabolites of phenylalanine, tyrosine, and tryptophan . These changes can have various molecular and cellular effects, depending on the specific context.

Safety and Hazards

properties

IUPAC Name |

5,6,7,8-tetrahydropteridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4.ClH/c1-2-9-6-5(8-1)3-7-4-10-6;/h3-4,8H,1-2H2,(H,7,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSPBRSKOVLJNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=NC=NC=C2N1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydropteridine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2938723.png)

![5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2938724.png)

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2938729.png)

![Methyl 2-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2938736.png)

![N-(2,4-dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2938738.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2938740.png)